Mycophenolic Acid Carboxybutoxy Ether

Descripción general

Descripción

Mycophenolic Acid Carboxybutoxy Ether is an active form of mycophenolic acid. It has been shown to activate the immune system by increasing the production of lymphokines, including interleukin-2 and gamma-interferon . It has been shown to be effective in vivo in models for autoimmune diseases and cancer .

Synthesis Analysis

The biosynthesis of Mycophenolic Acid involves comparative incorporation experiments with (1′-14C)-orsellinic acid and (1′-14C)-4,6-dihydroxy-2,3-dimethylbenzoic acid, showing that the latter compound is a precursor of mycophenolic acid . The synthetic strategies for this potential lead compound was an evolution of various methods from generating the highly-substituted aromatic system via employing simple and commercially available materials to the catalytic methods employed .Molecular Structure Analysis

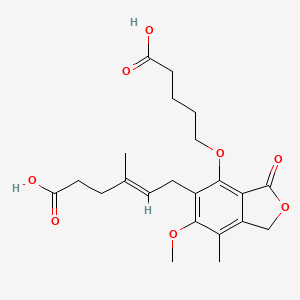

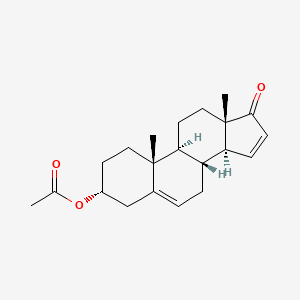

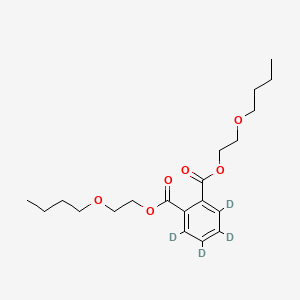

This compound contains total 59 bond(s); 31 non-H bond(s), 10 multiple bond(s), 12 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 2 carboxylic acid(s) (aliphatic), 1 ester(s) (aromatic), 2 hydroxyl group(s), and 2 ether(s) (aromatic) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 420.5 g/mol . It has a total of 58 atoms; 28 Hydrogen atom(s), 22 Carbon atom(s), and 8 Oxygen atom(s) .Aplicaciones Científicas De Investigación

Quantification and Monitoring in Therapeutic Contexts : Mycophenolic Acid Carboxybutoxy Ether is used as an internal standard in ultra-high performance liquid chromatography (UHPLC) methods for quantifying mycophenolic acid in plasma from dogs, cats, and humans, which is useful in studying the disposition of mycophenolic acid and monitoring plasma drug concentrations (Vélez et al., 2016). Similar methods have been developed for quantifying mycophenolic acid and its derivatives in canine and feline plasma using ultra-high-pressure liquid chromatography coupled to an ultraviolet detector (Rivera et al., 2017).

Microbial Modifications of Mycophenolic Acid : Research has been conducted on the microbial modification of mycophenolic acid, showcasing its transformation into various compounds, highlighting its versatile nature in biochemical reactions (Jones et al., 1970).

Therapeutic Drug Monitoring : Liquid chromatography tandem mass spectrometry methods have been developed for the quantification of mycophenolic acid and its metabolites, which are crucial for therapeutic drug monitoring in patients undergoing immunosuppressant therapy (Brandhorst et al., 2006). Similarly, HPLC-tandem mass spectrometry methods have been used for the simultaneous quantification of mycophenolic acid and its glucuronide metabolite in human serum (Annesley & Clayton, 2005).

Role in Hepatic Disposition and Drug Interactions : Studies have explored the role of MRP2 in the hepatic disposition of mycophenolic acid and its metabolites, and the effect of drugs like cyclosporine on their biliary secretion (Westley et al., 2006).

Design and Activation of Prodrugs : Research into mycophenolic acid prodrugs, which are designed to release mycophenolic acid through specific mechanisms, has been conducted to provide localized immunosuppression in cell transplantation (Plunk et al., 2021).

Synthesis and Chemical Transformation : Studies have described the total synthesis of mycophenolic acid through techniques such as palladium-catalyzed allylation and biomimetic aromatization (Brookes et al., 2013).

HPLC Analysis in Clinical Settings : The development of HPLC methods for the analysis of mycophenolic acid and its metabolites in human plasma has been significant for therapeutic drug monitoring in organ-transplant patients (Bolon et al., 2004).

Quantification in Various Biological Samples : Liquid chromatography-tandem mass spectrometric methods for quantifying mycophenolic acid and its metabolites in plasma, urine, and tissue extract highlight its broad applicability in clinical research (Figurski et al., 2009).

MEKC Method for Monitoring in Transplant Recipients : The use of micellar electrokinetic capillary chromatography for quantifying mycophenolic acid in serum of transplant recipients demonstrates the diverse methodologies applied in therapeutic monitoring (Suntornsuk et al., 2005).

Stability Studies in Plasma : Research focusing on the stability of mycophenolic acid and its glucuronide metabolite in human plasma is critical for accurate clinical analysis and drug monitoring (Shipkova et al., 1999).

Mecanismo De Acción

Target of Action

Mycophenolic Acid Carboxybutoxy Ether (MPAC) is an active form of Mycophenolic Acid (MPA), a potent immunosuppressant . The primary target of MPA is the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of guanosine nucleotides within lymphocytes . By inhibiting IMPDH, MPA interferes with the proliferation of T- and B-lymphocytes, which are key players in the immune response .

Mode of Action

MPA is a selective, noncompetitive, and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This inhibition disrupts the de novo pathway of guanosine nucleotide biosynthesis, leading to a decrease in DNA and RNA synthesis and, consequently, a reduction in lymphocyte proliferation .

Biochemical Pathways

MPA is metabolized in the liver, kidney, and intestines by the Uridine 50-diphospho (UDP)—glucuronosyltransferase enzyme into 7-O-mycophenolic acid glucuronide (MPAG) and mycophenolic acid acyl-glucuronide (AcMPAG) . MPAG has minimal pharmacological activity, while AcMPAG has been observed to induce pro-inflammatory and toxic effects .

Pharmacokinetics

MPA is predominantly metabolized by glucuronidation to form an inactive metabolite, mycophenolic acid glucuronide (MPAG), as well as a minor acyl glucuronide metabolite . The extent of metabolism varies among individuals, and the MPAG formed can be hydrolyzed to MPA and can displace MPA from serum albumin, creating a potential need to monitor both MPA and MPAG .

Result of Action

The inhibition of IMPDH by MPA leads to potent cytostatic effects on T- and B-lymphocytes . MPA also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells . This results in a strong immunosuppressive effect, making MPA useful in preventing organ transplant rejections .

Action Environment

The action of MPA can be influenced by various environmental factors. For instance, the conversion of MPAG back into MPA can occur through the enterohepatic recirculation due to deglucuronidation by enteric bacteria . This complex metabolic mechanism can lead to variable therapeutic dosing between patients . Furthermore, approximately 97% of MPA and 82% of MPAG are bound to albumin in plasma , indicating that changes in plasma protein levels can affect the drug’s bioavailability.

Safety and Hazards

Análisis Bioquímico

Cellular Effects

Mpa, from which it is derived, has been shown to have potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells .

Molecular Mechanism

Mpa, from which it is derived, is known to inhibit de novo purine biosynthesis, which is crucial for the proliferation of T- and B-lymphocytes .

Metabolic Pathways

Mpa, from which it is derived, is metabolized in the liver, kidney, and intestines by the Uridine 50-diphospho (UDP) glucuronosyltransferase enzyme into 7-O-mycophenolic acid glucuronide (MPAG) and mycophenolic acid acyl-glucuronide (AcMPAG) .

Propiedades

IUPAC Name |

(E)-6-[4-(4-carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-13(8-10-18(25)26)7-9-15-20(28-3)14(2)16-12-30-22(27)19(16)21(15)29-11-5-4-6-17(23)24/h7H,4-6,8-12H2,1-3H3,(H,23,24)(H,25,26)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFECETFRFNZFKJ-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858155 | |

| Record name | (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

931407-27-1 | |

| Record name | (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is Mycophenolic Acid Carboxybutoxy Ether used as an internal standard in the analysis of Mycophenolic Acid?

A1: this compound is chosen as a suitable internal standard for this analysis due to its structural similarity to Mycophenolic Acid and its derivatives []. This similarity in structure often translates to similar chromatographic behavior, meaning it will elute close to the analytes of interest (Mycophenolic Acid, Mycophenolic Acid phenol glucoside, Mycophenolic Acid phenol glucuronide). By comparing the peak area ratios of the analytes to the internal standard, researchers can achieve more accurate and reliable quantification, even with potential variations during sample preparation or analysis.

Q2: What are the advantages of the presented UHPLC-UV method for analyzing Mycophenolic Acid and its metabolites in canine and feline plasma?

A2: The research highlights several advantages of the developed Ultra High Performance Liquid Chromatography - Ultraviolet (UHPLC-UV) method for this specific application []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)

![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)